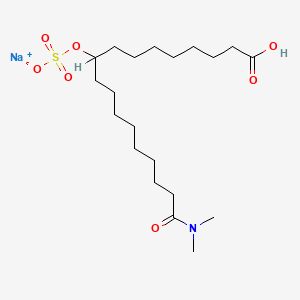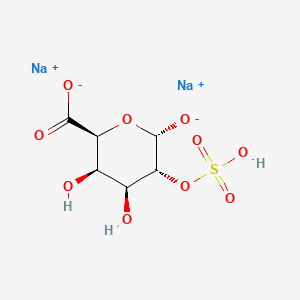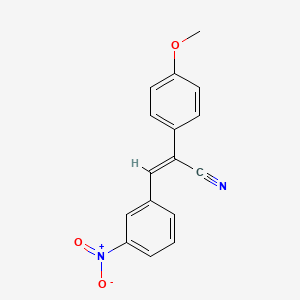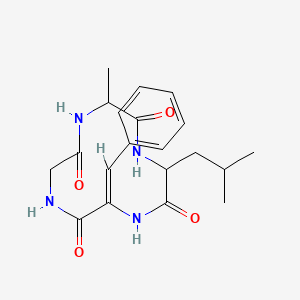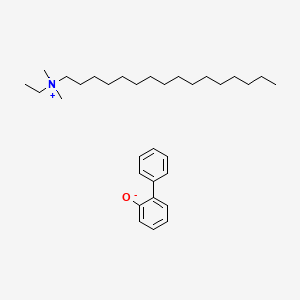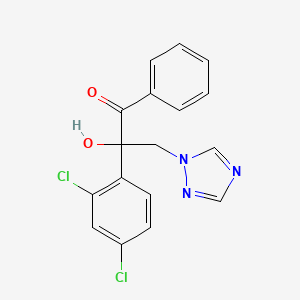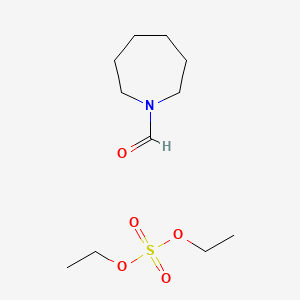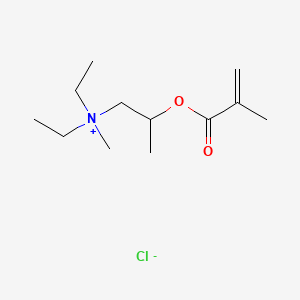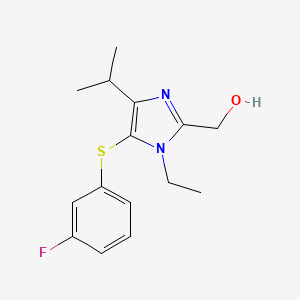
(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an imidazole ring, a fluorophenylthio group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Introduction of the Fluorophenylthio Group: This step can be achieved through nucleophilic substitution reactions, where a fluorophenylthiol is introduced to the imidazole ring.
Addition of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the imidazole ring, typically through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenylthio group can enhance the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1-Ethyl-5-phenylthio-4-isopropyl-1H-imidazol-2-yl)methanol: Similar structure but lacks the fluorine atom.
(1-Ethyl-5-(3-Chlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol: Similar structure but contains a chlorine atom instead of fluorine.
(1-Ethyl-5-(3-Methylphenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol: Similar structure but contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenylthio group in (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol imparts unique properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
178979-27-6 |
|---|---|
Fórmula molecular |
C15H19FN2OS |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
[1-ethyl-5-(3-fluorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C15H19FN2OS/c1-4-18-13(9-19)17-14(10(2)3)15(18)20-12-7-5-6-11(16)8-12/h5-8,10,19H,4,9H2,1-3H3 |
Clave InChI |
ZWMPOBFQHPTJHW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC(=C1SC2=CC=CC(=C2)F)C(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





